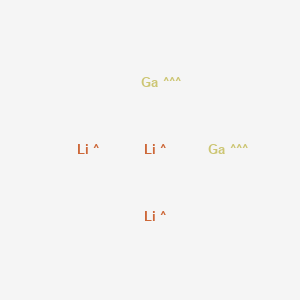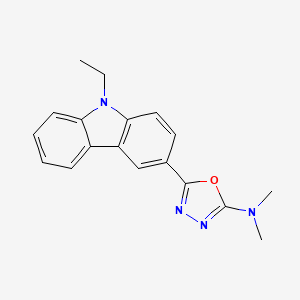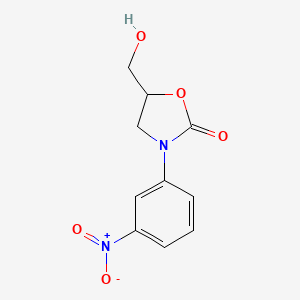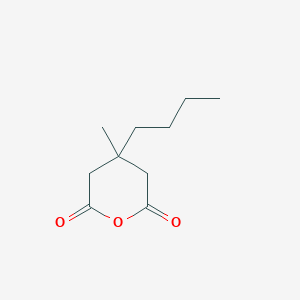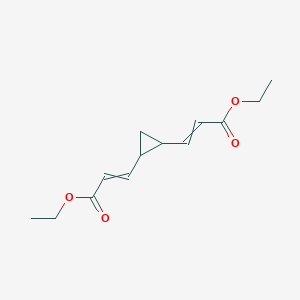
Diethyl 3,3'-(cyclopropane-1,2-diyl)di(prop-2-enoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is an organic compound characterized by its unique cyclopropane ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) typically involves the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. The reaction proceeds through the formation of a cyclopropane ring, followed by esterification to yield the final product. Common reagents used in this synthesis include sodium ethoxide and ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the cyclopropane ring while achieving efficient conversion rates.
化学反応の分析
Types of Reactions
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学的研究の応用
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) involves its interaction with specific molecular targets, leading to various biochemical effects. The cyclopropane ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ester groups can undergo hydrolysis, releasing active metabolites that further contribute to the compound’s effects.
類似化合物との比較
Similar Compounds
Dimethyl 3,3’-(cyclopropane-1,2-diyl)dipropanoate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 3,3’-(1,2-phenylene)dipropanoate: Contains a phenylene ring instead of a cyclopropane ring.
Diethyl 3,3’-(cyclobutane-1,2-diyl)dipropanoate: Features a cyclobutane ring instead of a cyclopropane ring.
Uniqueness
Diethyl 3,3’-(cyclopropane-1,2-diyl)di(prop-2-enoate) is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
特性
CAS番号 |
63814-76-6 |
|---|---|
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
ethyl 3-[2-(3-ethoxy-3-oxoprop-1-enyl)cyclopropyl]prop-2-enoate |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(14)7-5-10-9-11(10)6-8-13(15)17-4-2/h5-8,10-11H,3-4,9H2,1-2H3 |
InChIキー |
ZQLSQQRAFQKRAS-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1CC1C=CC(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


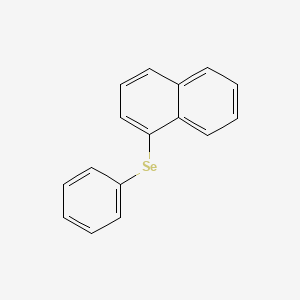
![1,2-Bis[oxo(phenyl)acetyl]-10H-10lambda~6~-phenoxathiine-10,10-dione](/img/structure/B14489653.png)
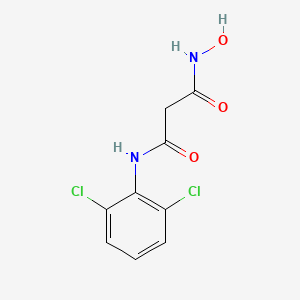
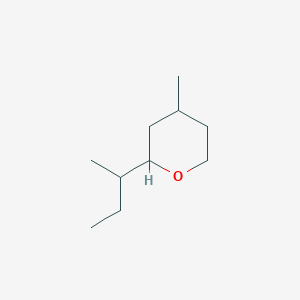
![3-{[(Propan-2-yl)oxy]carbonyl}pentadec-4-enoate](/img/structure/B14489688.png)
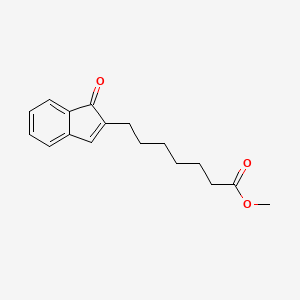
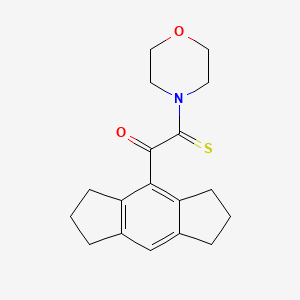
![8-Methyl-8-azabicyclo[3.2.1]oct-2-yl 2-cyclopentyl-2-hydroxy-3-pentynoate](/img/structure/B14489709.png)
![2-[(2,4-Dichlorophenoxy)methyl]-5,5-dimethyl-1,3-dioxolan-4-one](/img/structure/B14489711.png)
